Structural Differentiation from the Non-Fluorinated Analog: Octabenzone (UV-531)
The target compound is the 4-fluorophenyl analog of the widely used UV-531 (Octabenzone, CAS 1843-05-6). The primary differentiation is the presence of a fluorine atom on the ketone-linked phenyl ring [1]. While quantitative performance data for the target compound is not available in the public domain, this is the key structural difference from its closest comparator.
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | 4-fluorophenyl group |
| Comparator Or Baseline | UV-531 (Octabenzone, CAS 1843-05-6) with an unsubstituted phenyl group |
| Quantified Difference | Presence of a para-fluorine substituent |
| Conditions | N/A (Structural comparison) |
Why This Matters
Fluorination is a known strategy to modify a compound's electronic properties, lipophilicity, and metabolic stability, which can be critical in specialized polymer or pharmaceutical applications.
- [1] Octabenzone. NIST Chemistry WebBook. CAS 1843-05-6. View Source
